3-Chloro-1-Dibenzofuranol 3-Chloro-1-Dibenzofuranol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17200166
InChI: InChI=1S/C12H7ClO2/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6,14H
SMILES:
Molecular Formula: C12H7ClO2
Molecular Weight: 218.63 g/mol

3-Chloro-1-Dibenzofuranol

CAS No.:

Cat. No.: VC17200166

Molecular Formula: C12H7ClO2

Molecular Weight: 218.63 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1-Dibenzofuranol -

Specification

Molecular Formula C12H7ClO2
Molecular Weight 218.63 g/mol
IUPAC Name 3-chlorodibenzofuran-1-ol
Standard InChI InChI=1S/C12H7ClO2/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6,14H
Standard InChI Key HPJSWKIQHZLDON-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=C(C=C3O2)Cl)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

3-Chloro-1-dibenzofuranol (C12_{12}H7_7ClO2_2) consists of two benzene rings fused to a central furan moiety, with a hydroxyl group (-OH) at position 1 and a chlorine atom at position 3. This arrangement places the chlorine and hydroxyl groups in adjacent positions, potentially influencing electronic distribution and intermolecular interactions. The molecular weight of this compound is calculated as 218.64 g/mol, derived from its formula .

Table 1: Key Molecular Properties of 3-Chloro-1-Dibenzofuranol

PropertyValue
Molecular FormulaC12_{12}H7_7ClO2_2
Molecular Weight218.64 g/mol
IUPAC Name3-Chloro-1-dibenzofuran-1-ol
CAS Registry NumberNot Available
XLogP3~2.1 (estimated)

The absence of a CAS registry number underscores the compound’s limited commercial or industrial production, aligning with the broader trend of chlorinated dibenzofurans being primarily research chemicals or unintentional byproducts .

Spectroscopic Characterization

Synthesis and Production Pathways

Laboratory Synthesis

Chlorinated dibenzofurans are commonly synthesized via Ullmann coupling or electrophilic substitution reactions. For 3-chloro-1-dibenzofuranol, a plausible route involves:

  • Hydroxylation of Dibenzofuran: Direct hydroxylation at position 1 using hydroxyl radicals or enzymatic catalysis.

  • Chlorination: Subsequent electrophilic chlorination at position 3 using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl3_3) .

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (%)
HydroxylationH2_2O2_2, Fe2+^{2+}/H+^+45–60
ChlorinationCl2_2, FeCl3_3, 80°C70–85

Physicochemical Properties

Solubility and Partitioning

The hydroxyl group enhances water solubility compared to non-hydroxylated analogs. Estimated solubility in water is ~5–10 mg/L at 25°C, while the octanol-water partition coefficient (LogP) is projected at 2.1, indicating moderate lipophilicity .

Thermal Stability

Dibenzofuran derivatives exhibit thermal resilience, with decomposition temperatures exceeding 300°C. Differential scanning calorimetry (DSC) of 3-chlorodibenzofuran shows a melting point of 98–100°C, suggesting analogous stability for the hydroxylated variant .

Toxicological and Environmental Profile

Mutagenicity and Metabolic Activation

3-Chlorodibenzofuran, a structural analog, demonstrates marked mutagenicity in Salmonella typhimurium strain TA98, both with and without metabolic activation by rat liver S9 fraction . The hydroxyl group in 3-chloro-1-dibenzofuranol may alter metabolic pathways, potentially increasing reactivity through quinone formation.

Table 3: Comparative Mutagenicity Data

CompoundTA98 Revertants/μg (‐S9)TA98 Revertants/μg (+S9)
3-Chlorodibenzofuran120450
3-Chloro-1-dibenzofuranol*90 (estimated)300 (estimated)

*Estimated based on structural adjustments .

Environmental Persistence

Chlorinated dibenzofurans resist biodegradation due to aromatic stability and halogen substitution. Hydroxylation may slightly enhance biodegradability, though bioaccumulation potential remains high (estimated bioconcentration factor [BCF] of 1,200) .

Applications and Regulatory Status

Research Applications

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